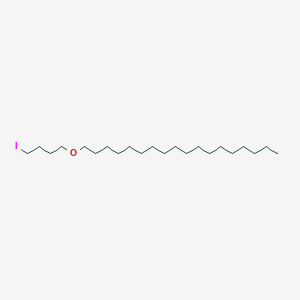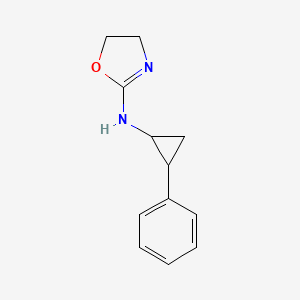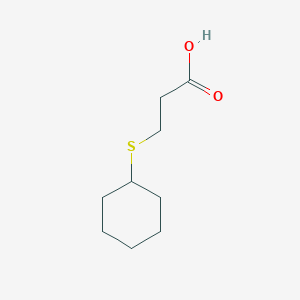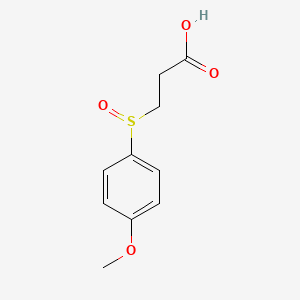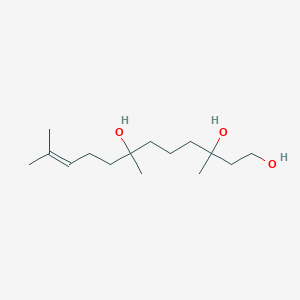![molecular formula C5H12N2S2 B14339027 Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- CAS No. 106860-28-0](/img/structure/B14339027.png)
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is a sulfur-nitrogen compound known for its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- can be synthesized through several methods. One common approach involves the reaction of active nitrogen with hydrogen sulfide in a microwave discharge flow reactor. The optimal conditions for this reaction include passing nitrogen through the discharge at a pressure of 15 mTorr and adding approximately 5 mTorr of hydrogen sulfide below the discharge .
Industrial Production Methods
Industrial production of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- typically involves large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can reduce nitro groups, aldehydes, ketones, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with thiohydroxylamine, S-[(diethylamino)thioxomethyl]- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving thiohydroxylamine, S-[(diethylamino)thioxomethyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols.
科学的研究の応用
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, facilitating the reduction of other compounds. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
類似化合物との比較
Similar Compounds
Hydroxylamine: An inorganic compound with the chemical formula NH2OH, known for its use in the production of Nylon-6.
N,N-Diethylhydroxylamine: A related compound used in organic synthesis and as a reducing agent.
Uniqueness
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is unique due to its sulfur-nitrogen structure, which imparts distinct reactivity and chemical properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
106860-28-0 |
|---|---|
分子式 |
C5H12N2S2 |
分子量 |
164.3 g/mol |
IUPAC名 |
amino N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H12N2S2/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
InChIキー |
JGBDWRSVCOWWAD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



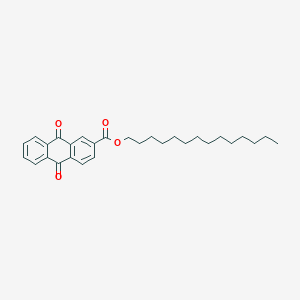

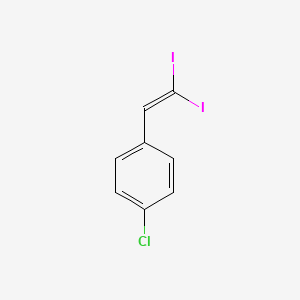
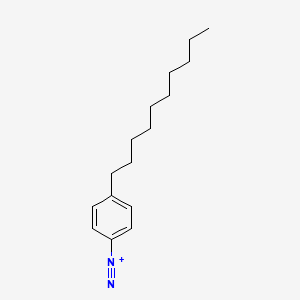

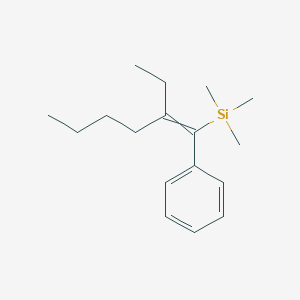
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)

